

KMG-301: A Technical Guide to a Mitochondria-Targeted Magnesium Probe

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Compound of Interest

Compound Name: *Kmg-301AM tfa*

Cat. No.: *B15600523*

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the fluorescent magnesium probe, KMG-301. It details the probe's dissociation constant for magnesium, provides a comprehensive experimental protocol for its determination, and illustrates key mechanisms and workflows.

Core Properties of KMG-301

KMG-301 is a novel fluorescent probe designed for the selective detection and visualization of magnesium ions (Mg^{2+}) within mitochondria.[1] Its molecular design allows it to accumulate in the mitochondrial matrix, enabling the study of mitochondrial magnesium dynamics in living cells.[2]

Quantitative Data Summary

The key quantitative parameters of KMG-301 are summarized in the table below. These values are crucial for the accurate interpretation of experimental data.

Parameter	Value	Experimental Conditions	Source
Dissociation Constant (Kd) for Mg ²⁺	4.5 mM	pH 7.2 (100 mM HEPES buffer)	[3]
Fluorescence Quantum Yield (Φ _{fl})	0.15	In the presence of saturating Mg ²⁺	[3]
Molar Extinction Coefficient (ε)	42,100 M ⁻¹ cm ⁻¹	In the presence of saturating Mg ²⁺	[3]
Excitation Wavelength (λ _{ex})	540 nm	pH 7.2 (100 mM HEPES buffer)	[3]
Emission Wavelength (λ _{em})	Not specified, but fluorescence increases with Mg ²⁺	pH 7.2 (100 mM HEPES buffer)	[3]
Fluorescence Increase upon Mg ²⁺ Binding	~45-fold	Compared to ion-free conditions	[3]

Determination of the Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of KMG-301 for magnesium ions. It is determined through a process of spectrofluorometric titration.

Experimental Protocol: Spectrofluorometric Titration of KMG-301

This protocol outlines the steps to determine the Kd of KMG-301 for Mg²⁺.

1. Materials and Reagents:

- KMG-301 (stock solution in DMSO)
- HEPES buffer (100 mM, pH 7.2)
- MgCl₂ (stock solution, e.g., 1 M)

- Ultrapure water
- Spectrofluorometer
- Cuvettes

2. Preparation of Solutions:

- Prepare a working solution of KMG-301 (e.g., 5 μ M) in 100 mM HEPES buffer (pH 7.2).
- Prepare a series of MgCl_2 solutions of varying concentrations in 100 mM HEPES buffer (pH 7.2).

3. Spectrofluorometer Setup:

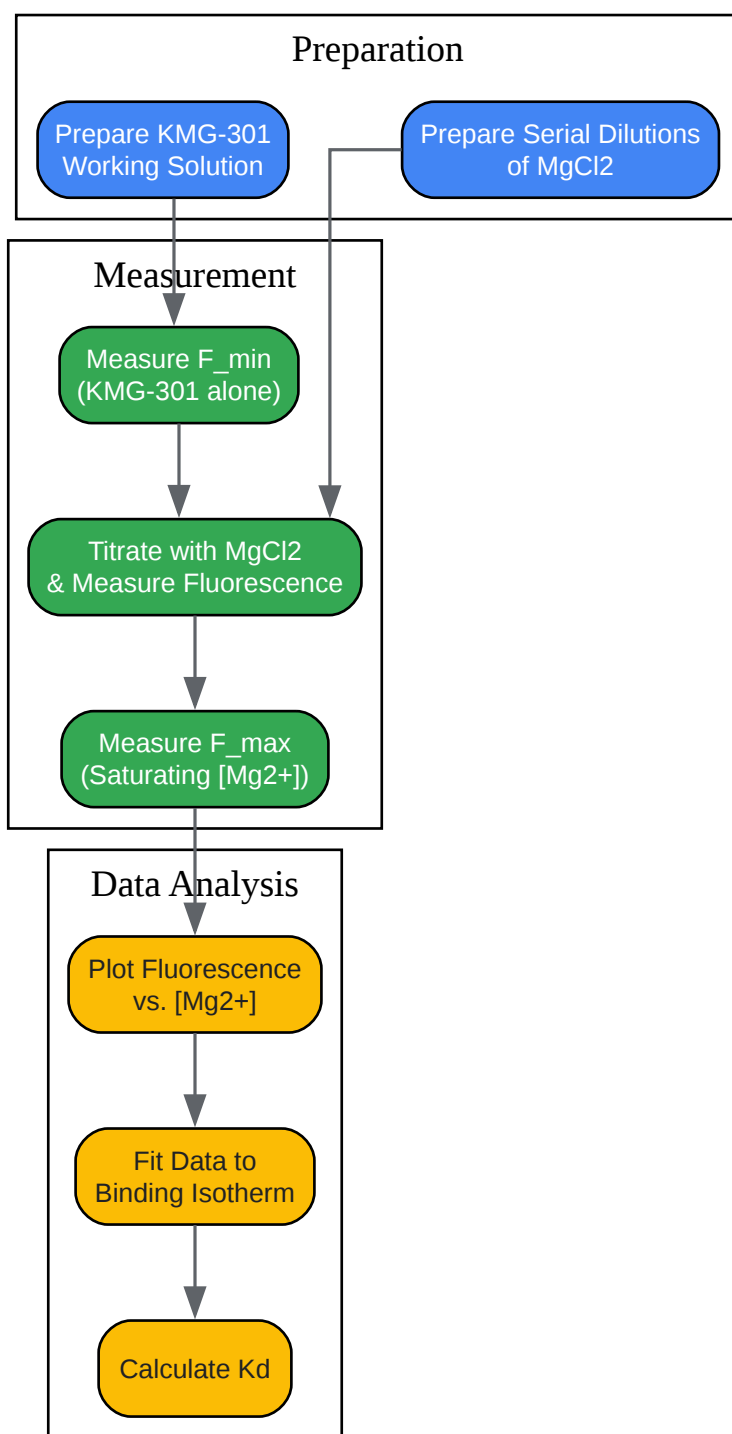
- Set the excitation wavelength to 540 nm.
- Set the emission wavelength scan range to capture the fluorescence peak of the Mg^{2+} -bound KMG-301.
- Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

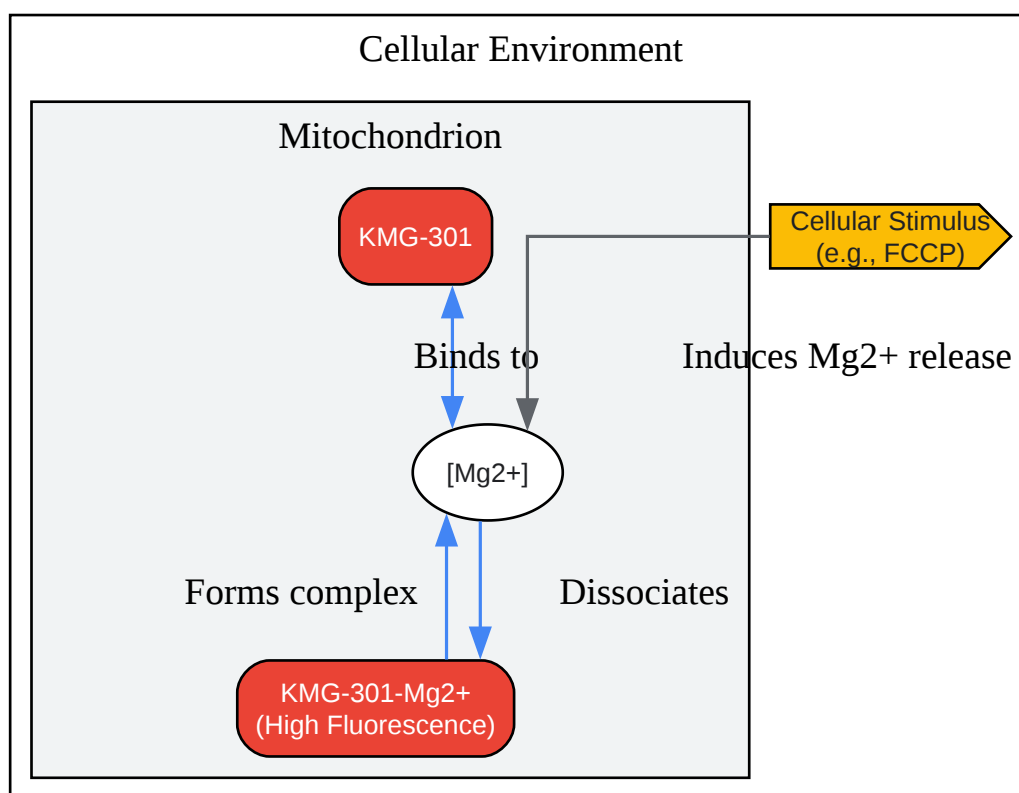
4. Titration Procedure:

- Place the KMG-301 working solution in a cuvette and measure the initial fluorescence intensity (F_{min}), which represents the fluorescence of the probe in the absence of Mg^{2+} .
- Sequentially add small aliquots of the MgCl_2 stock solution to the cuvette to achieve a range of final Mg^{2+} concentrations (e.g., from micromolar to millimolar).
- After each addition, mix the solution thoroughly and allow it to equilibrate before measuring the fluorescence intensity.
- Continue the additions until the fluorescence intensity reaches a plateau (F_{max}), indicating saturation of the probe with Mg^{2+} .

5. Data Analysis:

- Correct the fluorescence intensity values for dilution effects if significant volumes of MgCl_2 solution were added.
- Plot the fluorescence intensity (F) as a function of the Mg^{2+} concentration.
- Fit the data to the Hill equation or a similar binding isotherm to determine the K_d . The K_d is the Mg^{2+} concentration at which the fluorescence intensity is half-maximal $((F_{\text{max}} + F_{\text{min}}) / 2)$.





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References

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